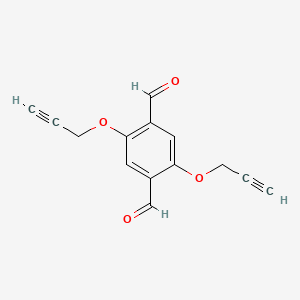

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

Description

Properties

IUPAC Name |

2,5-bis(prop-2-ynoxy)terephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIGMDZIEMIPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alkyne-Functionalized Terephthalaldehyde Core: A Technical Guide to Synthesis, Characterization, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Bifunctional Scaffold

In the landscape of modern chemistry, the convergence of material science and bioconjugation has created a demand for molecular scaffolds that are not only structurally rigid and predictable but also equipped with versatile reactive handles. Propargyl-functionalized terephthalaldehyde derivatives have emerged as a cornerstone in this domain, offering a unique combination of properties. At its core, this class of molecules features a central aromatic ring, providing a stable and defined geometry. This is flanked by two aldehyde functionalities, which are workhorses in dynamic covalent chemistry, most notably in the formation of imine-linked structures like Covalent Organic Frameworks (COFs).[1] The addition of propargyl (alkynyl) groups introduces a powerful and orthogonal reactivity mode: the ability to participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]

This dual functionality makes propargyl-functionalized terephthalaldehyde derivatives exceptional building blocks. The aldehyde groups can be used to construct a primary polymeric or molecular framework, while the alkyne pendants remain available for subsequent functionalization. This post-synthesis modification capability is crucial for tailoring the properties of materials or for attaching bioactive payloads.[1][4][5] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of these versatile molecules, with a focus on providing both the theoretical underpinnings and practical, field-proven methodologies.

Core Synthesis Strategies: Accessing the Alkyne-Aldehyde Scaffold

Two primary retrosynthetic pathways dominate the preparation of propargyl-functionalized terephthalaldehyde derivatives: Williamson ether synthesis starting from a dihydroxy precursor and Sonogashira coupling from a dihalogenated precursor. The choice of strategy is dictated by the availability of starting materials and the desired connectivity of the propargyl group (via an ether linkage or a direct carbon-carbon bond).

Route 1: Williamson Ether Synthesis (O-Alkynylation)

The most direct and common method for synthesizing compounds like 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde involves the O-alkylation of a corresponding dihydroxylated terephthalaldehyde. This reaction is a classic Williamson ether synthesis, an SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.[6][7]

The causality behind this experimental design is straightforward: the phenolic hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are acidic enough to be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), forming a potent nucleophilic phenoxide.[6] This phenoxide then readily displaces the bromide from propargyl bromide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the SN2 reaction.[8]

Diagram of Williamson Ether Synthesis Pathway

Caption: Synthetic pathway via Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dihydroxyterephthalaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the reactants upon heating (approx. 10-15 mL per gram of dialdehyde).

-

Alkylation: Add propargyl bromide (2.2 - 2.5 eq, typically as an 80% solution in toluene) to the mixture dropwise at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield the pure 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde as a solid.[9]

Route 2: Sonogashira Coupling (C-Alkynylation)

An alternative strategy for creating a direct C-C bond between the aromatic core and the alkyne is the Sonogashira coupling. This powerful palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.[10][11] For this application, the starting material would be a dihalogenated terephthalaldehyde, such as 2,5-dibromoterephthalaldehyde.

The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving both palladium and copper(I).[11] The palladium(0) species undergoes oxidative addition into the aryl-bromide bond. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the Cu(I) salt. A transmetalation step transfers the alkynyl group from copper to palladium, followed by reductive elimination to form the C(sp²)-C(sp) bond and regenerate the palladium(0) catalyst.[11] This method is particularly useful when an ether linkage is undesirable. To prevent homocoupling of the terminal alkyne (a common side reaction), a protected alkyne like trimethylsilylacetylene is often used, followed by a deprotection step.[12]

Diagram of Sonogashira Coupling Pathway

Caption: Synthetic pathway via Sonogashira cross-coupling.

Detailed Experimental Protocol: Synthesis of 2,5-bis(trimethylsilylethynyl)terephthalaldehyde

-

Inert Atmosphere: To a dry Schlenk flask, add 2,5-dibromoterephthalaldehyde (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine, Et₃N, 4.0 eq).

-

Alkyne Addition: Stir the mixture at room temperature and add trimethylsilylacetylene (2.5 eq) dropwise via syringe.

-

Reaction: Heat the reaction to 50-60 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected dialkynyl derivative.

-

Deprotection (if required): The trimethylsilyl (TMS) protecting groups can be removed by treatment with a mild base like potassium carbonate in methanol to yield the terminal alkyne.

Structural Validation and Characterization

Rigorous characterization is essential to confirm the successful synthesis and purity of propargyl-functionalized terephthalaldehyde derivatives. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Spectroscopic Signature

The unique structure of these molecules gives rise to a distinct spectroscopic fingerprint. By analyzing the data, one can confirm the presence of all key functional groups.

| Technique | Functional Group | Expected Signature / Chemical Shift (δ) | Causality/Insight |

| FT-IR | Aldehyde (C=O) | Strong absorption at ~1690-1705 cm⁻¹ | Confirms the presence of the aromatic aldehyde carbonyl group.[13] |

| Alkyne (C≡C-H) | Weak absorption at ~2100-2150 cm⁻¹ | Indicates the terminal alkyne C≡C stretch. | |

| Alkyne (≡C-H) | Sharp, moderate absorption at ~3250-3300 cm⁻¹ | Diagnostic for the terminal alkyne C-H stretch.[11] | |

| Ether (Ar-O-C) | Strong absorption at ~1200-1250 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric) | Evidence for the aryl ether linkage from the Williamson synthesis. | |

| ¹H NMR | Aldehyde (-CHO) | Singlet at δ 9.8 - 10.5 ppm | Deshielded proton due to the electronegativity of the carbonyl oxygen. |

| Aromatic (Ar-H) | Singlet(s) at δ 7.0 - 8.0 ppm | Protons on the central benzene ring. | |

| Methylene (-O-CH₂-) | Doublet at δ 4.5 - 5.0 ppm | Protons adjacent to the ether oxygen and the alkyne. | |

| Alkynyl (-C≡C-H) | Triplet at δ 2.5 - 3.5 ppm | Terminal alkyne proton, coupled to the methylene protons. | |

| ¹³C NMR | Aldehyde (C=O) | δ 185 - 195 ppm | Characteristic downfield shift for a carbonyl carbon.[14] |

| Aromatic (Ar-C) | δ 110 - 160 ppm | Carbons of the benzene ring. | |

| Alkynyl (-C≡C-H) | δ 75 - 85 ppm | Carbons of the alkyne triple bond. | |

| Methylene (-O-CH₂) | δ 55 - 65 ppm | Methylene carbon adjacent to the ether oxygen. |

Note: Exact peak positions can vary based on solvent and substitution pattern.

Applications in Advanced Materials and Bioconjugation

The bifunctional nature of propargyl-functionalized terephthalaldehydes makes them highly valuable precursors for a range of applications, from creating porous crystalline materials to developing sophisticated drug delivery systems.

Building Blocks for Covalent Organic Frameworks (COFs)

COFs are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds.[1] Terephthalaldehyde is a classic linear "strut" used in COF synthesis, typically reacting with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) via Schiff base condensation to form highly ordered, porous 2D or 3D networks.[1]

By using a propargyl-functionalized terephthalaldehyde derivative, one can construct a COF with pendant alkyne groups lining the pores. This creates a "clickable COF," a material platform that retains its porosity and crystallinity but is now primed for post-synthetic modification (PSM).[4][15] This PSM capability allows for the covalent anchoring of a wide array of functionalities within the COF's ordered environment, including catalytic sites, fluorescent reporters, or affinity tags.

Diagram of "Clickable COF" Synthesis and Post-Synthetic Modification

Caption: Workflow for COF synthesis and functionalization.

Scaffolds for Bifunctional Linkers in Drug Development

In drug development, particularly for antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), linkers play a critical role in connecting the targeting moiety to the cytotoxic payload or E3 ligase ligand.[7][16] Propargyl-functionalized terephthalaldehyde derivatives serve as excellent starting points for creating rigid, well-defined bifunctional linkers.

The aldehyde groups can be selectively reacted, for instance, by reductive amination with an amine-containing payload or targeting ligand. The propargyl group remains available for a subsequent click reaction with an azide-modified partner molecule. This orthogonal reactivity allows for a modular and controlled assembly of complex bioconjugates. The rigidity of the terephthalaldehyde core can provide precise spatial separation between the two conjugated entities, which is often a critical parameter for biological activity.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "clicking" of an azide-containing molecule to a propargyl-functionalized terephthalaldehyde derivative.

-

Reagent Preparation: In a suitable vial, dissolve the propargyl-functionalized terephthalaldehyde (1.0 eq) and the azide-containing molecule (1.05 eq) in a solvent system such as a mixture of t-butanol and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 - 0.10 eq) with a reducing agent like sodium ascorbate (0.15 - 0.30 eq). A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the Cu(I) species and improve reaction efficiency, especially in biological applications.[17]

-

Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, proceeding to completion within 1-4 hours. Monitor by TLC or LC-MS.

-

Purification: Upon completion, the product can be isolated by standard techniques. For small molecules, this may involve extraction and column chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst.[17]

Conclusion and Future Outlook

Propargyl-functionalized terephthalaldehyde derivatives represent a powerful and versatile class of chemical building blocks. Their synthesis is accessible through well-established organic transformations, and their bifunctional nature—combining the robust covalent chemistry of aldehydes with the precision of click chemistry—provides a vast design space for chemists. For material scientists, these molecules offer a direct route to highly functional, crystalline porous materials with tunable properties. For drug development professionals, they provide a rigid and reliable scaffold for the construction of next-generation targeted therapeutics. As the demand for modularity and post-synthetic control in both materials and medicine continues to grow, the importance of this unique alkyne-aldehyde core is set to expand, enabling innovations across a wide spectrum of scientific disciplines.

References

-

ChemBK. 2,5-Bis(2-propynyloxy)terephthalaldehyde. Available at: [Link]

-

Chemical Society Reviews. Post-synthetic modification of covalent organic frameworks. Available at: [Link]

-

National Institutes of Health (NIH). Postsynthetic functionalization of covalent organic frameworks. Available at: [Link]

-

Chemical Communications. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Available at: [Link]

-

ResearchGate. Postsynthetic Functionalization of Covalent Organic Frameworks. Available at: [Link]

-

Edubirdie. Williamson Ether Synthesis. Available at: [Link]

-

Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]

-

PubMed. OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]

-

Chemie Brunschwig. Click chemistry reagents. Available at: [Link]

-

Organic Syntheses. terephthalaldehyde. Available at: [Link]

-

National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

-

ResearchGate. Sonogashira coupling of compounds 7 with trimethylsilylacetylene. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

ResearchGate. OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Available at: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

-

SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Available at: [Link]

-

Understanding the Synthesis and Properties of 2,5-Bis(octyloxy)terephthalaldehyde. Available at: [Link]

-

PubMed. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Available at: [Link]

-

MDPI. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Available at: [Link]

-

Sciforum. Synthesis of Mixed Heterocycles from Terephtalic Acid. Available at: [Link]

-

Figshare. Collection - Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs - Bioconjugate Chemistry. Available at: [Link]

-

ResearchGate. FTIR spectrum of (a) terephthalaldehyde, (b) melamine and (c) SNW‐1. Available at: [Link]

-

GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available at: [Link]

-

ResearchGate. IR spectra of terephthaldehyde starting material which has a prominent C=O. stretch at 1692 cm⁻¹ (upper); Infrared spectrum of polymer material 2, in which there is a prominent C=N stretch at 1652 cm⁻¹ appears as a minor peak (lower). Available at: [Link]

-

National Institutes of Health (NIH). Two-dimensional IR spectroscopy and segmental 13C labeling reveals the domain structure of human γD-crystallin amyloid fibrils. Available at: [Link]

Sources

- 1. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. interchim.fr [interchim.fr]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. funme.njtech.edu.cn [funme.njtech.edu.cn]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. chembk.com [chembk.com]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Terephthalaldehyde(623-27-8) 13C NMR spectrum [chemicalbook.com]

- 15. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: A Versatile Linker for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a bifunctional organic compound that has emerged as a critical building block in the field of materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs). Its rigid aromatic core and terminal alkyne functionalities make it an ideal candidate for constructing highly ordered, porous materials with tunable properties. The presence of propargyl groups allows for post-synthetic modification via "click chemistry," opening avenues for the development of functional materials for a range of applications, including catalysis, gas storage, and, notably, drug delivery systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of advanced materials relevant to the pharmaceutical and life sciences sectors.

Core Molecular Attributes

Molecular Formula: C₁₄H₁₀O₄[1][2][3]

Molecular Weight: 242.23 g/mol [1][3]

Chemical Structure:

Caption: Chemical structure of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Synonyms: BPTA, 2,5-Bis(2-propyn-1-yloxy)terephthalaldehyde[1]

CAS Number: 1538579-23-5[1]

| Property | Value | Source |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Purity | >95.0% (GC)(qNMR) | [1] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Purification: A Detailed Protocol

The synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is typically achieved through a two-step process starting from a readily available precursor. The foundational logic behind this synthesis is the etherification of a dihydroxy aromatic aldehyde with an alkyne-containing electrophile.

Step 1: Synthesis of the Precursor, 2,5-Dihydroxyterephthalaldehyde

While various methods exist for the synthesis of terephthalaldehyde derivatives, a common route to 2,5-dihydroxyterephthalaldehyde involves the Duff reaction or similar formylation methods on 1,4-hydroquinone. An alternative approach starts from 1,4-dimethoxybenzene.[4]

Step 2: Propargylation of 2,5-Dihydroxyterephthalaldehyde

This step involves a Williamson ether synthesis, where the hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are deprotonated by a base to form phenoxides, which then act as nucleophiles to attack propargyl bromide.

Experimental Protocol:

-

Materials:

-

2,5-Dihydroxyterephthalaldehyde

-

Propargyl bromide (80% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2,5-dihydroxyterephthalaldehyde in anhydrous DMF, add anhydrous potassium carbonate in excess (typically 2.5-3 equivalents per hydroxyl group).

-

Stir the suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

-

Add propargyl bromide (2.5-3 equivalents per hydroxyl group) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5] The fractions containing the pure product are combined and the solvent is evaporated to yield 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: Expect characteristic peaks for the aldehydic protons, aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR: Expect distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the propargyl group.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O, C≡C, and C-O-C bonds.

Application in Covalent Organic Frameworks (COFs) for Drug Delivery

The primary application of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde in the biomedical field is as a linker for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities, making them excellent candidates for drug delivery applications.[6][7][8][9][10][11][12]

Synthesis of an Alkyne-Functionalized COF: An Exemplary Workflow

The aldehyde groups of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde can undergo condensation reactions with multitopic amines to form imine-linked COFs.[13]

Caption: Workflow for the synthesis of an alkyne-functionalized COF.

Experimental Protocol for COF Synthesis (General Procedure):

-

Materials:

-

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

-

A multitopic amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)

-

A solvent system (e.g., a mixture of mesitylene and dioxane)

-

An acid catalyst (e.g., aqueous acetic acid)

-

-

Procedure:

-

The aldehyde and amine linkers are placed in a Pyrex tube.

-

The solvent mixture and the acid catalyst are added.

-

The tube is sealed and heated in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3 days).

-

After cooling to room temperature, the solid precipitate (the COF) is collected by filtration.

-

The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and impurities.

-

The purified COF is then dried under vacuum.

-

Post-Synthetic Modification via Click Chemistry: A Gateway to Functionalization

A key advantage of incorporating 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde into COFs is the presence of the terminal alkyne groups, which can be further functionalized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.[14] This allows for the covalent attachment of a wide range of molecules, including:

-

Targeting Ligands: For cell-specific drug delivery.

-

Solubilizing Agents: Such as polyethylene glycol (PEG), to improve biocompatibility and circulation time.

-

Therapeutic Agents: Covalently attaching drugs to the COF framework.

-

Imaging Agents: For tracking the delivery vehicle in vitro and in vivo.

Caption: Post-synthetic modification of an alkyne-functionalized COF via click chemistry.

This post-synthetic modification capability provides a powerful tool for designing sophisticated drug delivery systems with precise control over their properties and functions.[15]

Conclusion

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a valuable and versatile building block for the construction of advanced functional materials. Its well-defined structure and reactive handles make it particularly suitable for the synthesis of Covalent Organic Frameworks with applications in drug development. The ability to create highly ordered, porous structures that can be post-synthetically modified opens up exciting possibilities for the design of next-generation drug delivery platforms with enhanced efficacy and targeting capabilities. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this important molecule in their research endeavors.

References

-

Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing). Available at: [Link]

-

terephthalaldehyde - Organic Syntheses Procedure. Available at: [Link]

-

Postsynthetic functionalization of covalent organic frameworks - PMC - NIH. Available at: [Link]

-

Covalent Organic Frameworks: From Materials Design to Biomedical Application - MDPI. Available at: [Link]

-

Covalent Organic Frameworks (COFs): A Necessary Choice For Drug Delivery | Request PDF - ResearchGate. Available at: [Link]

-

Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC. Available at: [Link]

-

3 - Organic Syntheses Procedure. Available at: [Link]

-

10 Functionalization of COFs - Pablo A. Araujo Granda. Available at: [Link]

-

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | CAS 1538579-23-5 - American Elements. Available at: [Link]

-

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 - PubChem. Available at: [Link]

-

(PDF) Studies on the SYNTHETIC Method of 2,5-Dihydroxyterephthalaldehyde. Available at: [Link]

-

Covalent Organic Frameworks: Recent Progress in Biomedical Applications - PubMed. Available at: [Link]

-

Hydrophobic Drug Delivery Platforms Based on Covalent Organic Frameworks for Combined Treatment of Alzheimer's Disease - MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. Available at: [Link]

-

2D and 3D Covalent Organic Frameworks: Cutting-Edge Applications in Biomedical Sciences - PubMed. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar. Available at: [Link]

Sources

- 1. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Covalent Organic Frameworks: From Materials Design to Biomedical Application | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent Organic Frameworks: Recent Progress in Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2D and 3D Covalent Organic Frameworks: Cutting-Edge Applications in Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pablo.araujo.ec [pablo.araujo.ec]

- 15. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Click-Ready Architectures: Terminal Alkyne Functionalized Aldehyde Linkers for COFs

Executive Summary: The "Clickable" Pore Strategy

The rigidity of Covalent Organic Frameworks (COFs) often conflicts with the need for complex functionalization. Direct synthesis using bulky, functionalized monomers frequently leads to amorphous polymers due to steric hindrance disrupting the crystallization process.

This guide details a robust alternative: the "Skeleton-First, Function-Later" approach. By utilizing terminal alkyne-functionalized aldehyde linkers, specifically 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) , researchers can construct high-crystallinity frameworks with latent reactivity. These "click-ready" pores allow for the post-synthetic modification (PSM) of the COF interior via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the loading of bulky cargo (drugs, fluorophores, catalytic centers) that would otherwise prevent framework formation.

Strategic Linker Design

The success of this methodology hinges on the orthogonality of the linker. The aldehyde groups drive the structural assembly (Schiff-base formation), while the alkyne groups remain inert during crystallization, serving as dormant handles for future modification.

The Gold Standard: BPTA

The linker of choice is 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) .[1]

-

Structural Role: Linear

-symmetric node. -

Functional Handle:

-propargyl groups provide a flexible ether linkage, reducing steric strain compared to direct ethynyl-phenyl substitution. -

Pore Environment: When condensed with

-symmetric amines (e.g., TAPB), it yields hexagonal pores (

Logic Flow: From Monomer to Functional Material[2]

Figure 1: The sequential workflow for engineering click-functionalized COFs. The alkyne handle survives the solvothermal assembly to serve as an anchor point in the final step.

Experimental Protocols

Synthesis of Linker (BPTA)

Objective: Synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde via Williamson Ether Synthesis.

Reagents:

-

2,5-Dihydroxyterephthalaldehyde (DHTA) [1.0 eq]

-

Propargyl bromide (80% in toluene) [3.0 eq]

-

Potassium carbonate (

) [4.0 eq] -

Solvent: DMF (Anhydrous)

Protocol:

-

Dissolution: Dissolve DHTA (1.66 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

-

Base Addition: Add

(5.52 g, 40 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange. -

Alkylation: Add propargyl bromide (3.35 mL, 30 mmol) dropwise.

-

Reflux: Heat the mixture to 80°C for 24 hours under

atmosphere. -

Workup: Pour the reaction mixture into ice water (200 mL). The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol or acetone.

-

Validation:

NMR (

COF Assembly (Solvothermal Condensation)

Objective: Synthesis of TAPB-BPTA-COF (Imine Linked).

Reagents:

-

Linker: BPTA (0.15 mmol)

-

Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.1 mmol)

-

Solvent Mix: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)

-

Catalyst: Aqueous Acetic Acid (6 M)

Protocol:

-

Loading: Charge a Pyrex tube (10 mL) with BPTA (36.3 mg) and TAPB (35.1 mg).

-

Solvation: Add 3 mL of o-DCB/n-Butanol mixture. Sonicate for 10 minutes to ensure homogeneity.

-

Catalysis: Add 0.3 mL of 6 M acetic acid.

-

Degassing (CRITICAL): Flash freeze the tube in liquid nitrogen, pump to vacuum (internal pressure < 10 Pa), and thaw. Repeat this Freeze-Pump-Thaw cycle 3 times. Flame seal the tube under vacuum.

-

Why? Oxygen removal prevents amine oxidation and ensures the reversibility required for defect correction during crystallization.

-

-

Crystallization: Place the sealed tube in an oven at 120°C for 72 hours.

-

Isolation: Filter the resulting yellow powder. Wash with THF and acetone to remove unreacted monomers.

-

Activation: Soxhlet extraction with THF for 24 hours, then dry under vacuum at 80°C.

Post-Synthetic Modification (CuAAC Click)

Objective: Covalent attachment of an azide-functionalized guest (e.g., Azide-Fluorophore).

Protocol:

-

Suspension: Suspend 50 mg of TAPB-BPTA-COF in 5 mL of THF/Water (4:1).

-

Reagent Addition: Add the Azide-Guest (3.0 eq relative to alkyne units).

-

Catalyst: Add

(10 mol%) and Sodium Ascorbate (20 mol%).-

Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

-

Reaction: Stir gently at room temperature for 24 hours.

-

Cleaning: Centrifuge and wash extensively with EDTA solution (0.1 M) to remove trapped Copper ions (crucial for biological applications), followed by water and THF.

Characterization & Validation Matrix

To ensure the integrity of the "Click" modification, you must validate that the framework survived the reaction and that the chemical conversion occurred.

| Technique | Pre-Click (Pristine COF) | Post-Click (Functionalized COF) | Interpretation |

| FT-IR | Sharp peak at ~2120 cm | Disappearance of 2120 cm | Confirms chemical conversion of the alkyne. |

| PXRD | Intense low-angle peaks (e.g., 2.7° for 100 plane) | Retention of peak positions; slight intensity drop | Confirms the framework did not collapse during the reaction. |

| BET Surface Area | High (e.g., >1500 m | Significant decrease (e.g., ~800 m | Indicates pore filling by the guest molecule. |

| Signal at ~78 ppm (Alkyne carbons) | Signal shifts to ~120-140 ppm (Triazole carbons) | Definitive proof of covalent bonding. |

Mechanistic Pathway

The following diagram illustrates the chemical transformation at the pore surface.

Figure 2: The chemical transformation at the pore wall. The alkyne (yellow) reacts with the azide cargo (red) mediated by Copper(I) to form the stable triazole linkage (green).

Troubleshooting & Expert Insights

-

The "Copper Trap" Problem:

-

Issue: Copper ions have a high affinity for the nitrogen-rich imine backbone of the COF, potentially contaminating the final product.

-

Solution: Use EDTA or KCN washes post-reaction. For pharmaceutical applications, consider using "Copper-free" strain-promoted click chemistry (SPAAC) by synthesizing a cyclooctyne-derivative linker, though this is synthetically more demanding.

-

-

Pore Blockage:

-

Issue: If the click reaction happens too fast at the pore mouth, it blocks entry to the inner pores (core-shell effect).

-

Solution: Use a slow-diffusion technique or lower the catalyst concentration to ensure the azide diffuses deep into the crystal before reacting.

-

-

Linker Stability:

-

Issue: BPTA is stable, but terminal alkynes can sometimes undergo oxidative homocoupling (Glaser coupling) if oxygen is present during the COF synthesis.

-

Prevention: Rigorous degassing (Freeze-Pump-Thaw) is non-negotiable.

-

References

-

Synthesis of BPTA Linker & Click COFs

- Title: Click-Based Porous Organic Frameworks Bearing 1,2,3-Triazole Moieties.

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

Post-Synthetic Modification Review

-

Drug Delivery Applications

- Title: Covalent Organic Frameworks for Drug Delivery: A Review.

- Source:ACS Applied Nano M

-

URL:[Link]

-

General COF Synthesis Protocols (Solvothermal)

Sources

- 1. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Postsynthetic Modification of a Covalent Organic Framework Achieved via Strain-Promoted Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: Synthesis, Handling, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Tool for Advanced Chemical Synthesis

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde, a seemingly complex molecule, is a cornerstone in the synthesis of advanced materials and therapeutics. Its structure, featuring two reactive aldehyde groups and two terminal alkynes, makes it a highly versatile bifunctional linker. This guide provides an in-depth analysis of its chemical properties, safe handling procedures, and applications, particularly in the realm of drug development where it serves as a critical component in the construction of complex molecular architectures through "click chemistry."

Chemical & Physical Properties

This compound is typically a white to light yellow or light orange powder or crystal.[1][2] It is soluble in some organic solvents like ethyl acetate, dimethyl sulfoxide, and dichloromethane, but insoluble in water.[1]

| Property | Value | Source |

| CAS Number | 1538579-23-5 | [1][3] |

| Molecular Formula | C₁₄H₁₀O₄ | [1][3][4][5] |

| Molecular Weight | 242.23 g/mol | [2][4][5] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2] |

| Purity | >95.0% (GC)(qNMR) | [2] |

| Storage Condition | 2-8℃ | [1] |

Hazard Identification and Safety Precautions

Signal Word: Warning[3]

Pictogram: [3]

-

GHS07: Exclamation Mark

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: If handling as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.[6]

Synthesis and Reactivity

While specific, detailed synthesis protocols for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde are proprietary, a general understanding can be derived from related syntheses. The process likely involves the functionalization of a benzene core.[7] A plausible synthetic route is the Williamson ether synthesis, reacting 2,5-dihydroxyterephthalaldehyde with propargyl bromide in the presence of a base.

The reactivity of this molecule is dictated by its two key functional groups: the aldehydes and the terminal alkynes.

-

Aldehyde Groups: These are highly reactive and readily undergo condensation reactions, such as the formation of imines with amines.[7] This reactivity is fundamental to its use as a linker in the formation of Covalent Organic Frameworks (COFs).

-

Propargyl Groups (Terminal Alkynes): The terminal alkyne functionality is central to its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8] This reaction allows for the efficient and specific conjugation to molecules containing azide groups, a cornerstone of modern drug development for creating complex bioconjugates and antibody-drug conjugates.[8]

Experimental Workflow: A Representative Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Caption: Generalized workflow for the synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and ensure the safety of this reactive compound.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The recommended storage temperature is 2-8°C.[1] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation.[11]

-

Peroxide Formation: Due to the presence of ether linkages, this compound may form explosive peroxides over time upon exposure to air.[12] It should not be stored for extended periods.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[6][12]

Disposal

This compound should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[6][12] Do not dispose of it down the drain or in regular trash.[6][12]

Waste Collection Protocol:

-

Containerization: Place all waste, whether solid or dissolved in a solvent, into a designated and clearly labeled waste container.[6] Use separate containers for solid and liquid waste.[6]

-

Labeling: Clearly label the container with the full chemical name and indicate the approximate quantity.[6]

-

Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[6]

-

Decontamination: The first rinse of a container that held the compound should be collected as hazardous waste.[12]

The following diagram outlines the decision-making process for the proper disposal of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Caption: Decision workflow for the safe disposal of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

Conclusion

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a powerful and versatile molecule for researchers in materials science and drug development. Its dual reactivity allows for the construction of complex, well-defined structures. However, its reactivity also necessitates careful handling, storage, and disposal. By adhering to the safety protocols outlined in this guide, researchers can safely and effectively harness the potential of this important chemical building block.

References

- Benchchem.

- ChemBK. 2,5-Bis(2-propynyloxy)terephthalaldehyde.

- Benchchem. Safeguarding Your Laboratory: Proper Disposal of Propargyl-PEG14-Boc.

- Benchchem. Understanding the Synthesis and Properties of 2,5-Bis(octyloxy)terephthalaldehyde.

- TCI Chemicals. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

- Sigma-Aldrich. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

- Benchchem.

- Scribd. Glutaraldehyde: Safe Handling and Storage Guide.

- National Academies of Sciences, Engineering, and Medicine. Acetaldehyde.

- PubChem. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

- CymitQuimica. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

- Ossila. 2,5-Bis(allyloxy)

- Thermo Fisher Scientific.

- Fisher Scientific.

- PubChem. 2,5-Bis(octyloxy)terephthalaldehyde.

- Advanced ChemBlocks. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde 97%.

- Organic Syntheses. terephthalaldehyde.

- EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.

- PMC. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder.

- Google Patents.

- American Elements. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

- Google Patents.

- Research Journal of Pharmacy and Technology.

- PMC.

Sources

- 1. chembk.com [chembk.com]

- 2. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | 1538579-23-5 [sigmaaldrich.com]

- 4. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde 97% | CAS: 1538579-23-5 | AChemBlock [achemblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. rjptonline.org [rjptonline.org]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. web.stanford.edu [web.stanford.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Comparative Technical Guide: BPTA vs. 2,5-Dimethoxyterephthalaldehyde in Covalent Organic Framework (COF) Synthesis

Part 1: Executive Summary & Core Distinction

In the reticular chemistry of Covalent Organic Frameworks (COFs), the selection of aldehyde linkers dictates not only the structural topology but also the functional potential of the final material. This guide analyzes the critical differences between two structurally related but functionally distinct building blocks:

-

2,5-Dimethoxyterephthalaldehyde (DMTA/DMTP): A "passive" structural monomer used primarily for stability and pore environment tuning via steric and electronic effects.

-

2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA): An "active" functional monomer designed specifically for Post-Synthetic Modification (PSM) . Its propargyl groups serve as orthogonal handles for "click" chemistry, enabling the introduction of complex catalytic or chiral moieties that would otherwise disrupt framework crystallization.

The Core Directive: Use DMTA when thermodynamic stability and crystallinity are the priority. Use BPTA when the objective is channel-wall engineering or the introduction of sensitive functional groups post-crystallization.

Part 2: Chemical & Physical Properties[1][2]

Structural Comparison[1][3]

Both molecules are derivatives of terephthalaldehyde (benzene-1,4-dicarboxaldehyde) substituted at the 2 and 5 positions.

| Feature | 2,5-Dimethoxyterephthalaldehyde (DMTA) | 2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA) |

| Formula | C₁₀H₁₀O₄ | C₁₄H₁₀O₄ |

| Substituents (2,5) | Methoxy groups (–OCH₃) | Propargyloxy groups (–OCH₂C≡CH) |

| Electronic Effect | Strong Electron Donating Group (EDG) | Moderate EDG (Ether linkage) |

| Reactivity | Inert under Schiff-base conditions | Inert backbone; Alkyne active for CuAAC |

| Role in COF | Pore size tuning, stability enhancement | Scaffold for "Click" Chemistry (PSM) |

| Solubility | Soluble in DCM, CHCl₃, THF | Soluble in DCM, CHCl₃, THF |

Visualization of Structural Logic

Figure 1: Structural divergence of DMTA and BPTA from the common terephthalaldehyde core.

Part 3: Synthesis & Experimental Protocols

Synthesis of the Monomers

While DMTA is often commercially available, BPTA is typically synthesized from 2,5-dihydroxyterephthalaldehyde.

-

Precursor: 2,5-Dihydroxyterephthalaldehyde (DHTA).[1]

-

Reagent: Propargyl bromide (80% in toluene).

-

Conditions: K₂CO₃, DMF, 60–80°C.

-

Yield: Typically >85%.

Protocol: Synthesis of Imine-Linked COFs

The following protocol compares the synthesis of TAPB-DMTA-COF (Standard) vs. TAPB-BPTA-COF (Click-Ready).

Materials:

-

Amine Linker: 1,3,5-Tris(4-aminophenyl)benzene (TAPB).[2][3]

-

Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v).

-

Catalyst: 6M Aqueous Acetic Acid.

Step-by-Step Workflow

-

Charge Reaction Vessel:

-

Tube A (DMTA): Load TAPB (0.05 mmol) and DMTA (0.075 mmol).

-

Tube B (BPTA): Load TAPB (0.05 mmol) and BPTA (0.075 mmol).

-

-

Solvation: Add 1.0 mL o-DCB and 1.0 mL n-Butanol to each tube. Sonicate for 10 minutes until homogenous.

-

Catalysis: Add 0.1 mL of 6M acetic acid. Flash freeze in liquid nitrogen.

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for crystallinity). Seal the tubes under vacuum.

-

Solvothermal Synthesis: Heat at 120°C for 72 hours undisturbed.

-

Workup: Filter the precipitate. Wash with THF and Acetone. Soxhlet extract with THF for 24 hours to remove unreacted monomers.

-

Activation: Dry under vacuum at 80°C for 12 hours.

Outcome:

-

TAPB-DMTA-COF: Yellow powder, high crystallinity, chemically stable.

-

TAPB-BPTA-COF: Yellow/Orange powder, high crystallinity, contains accessible alkyne groups in the pores.

Part 4: Reactivity & Mechanism (The "Click" Advantage)

The defining difference lies in the Post-Synthetic Modification (PSM) capability of BPTA.

The Challenge of Direct Synthesis

Incorporating bulky or sensitive groups (e.g., chiral proline organocatalysts) directly into the monomer often inhibits COF crystallization due to steric hindrance or solubility mismatches.

The BPTA Solution: Channel-Wall Engineering

BPTA allows the formation of a pristine, crystalline COF skeleton first. Subsequently, the "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) is used to attach functional groups to the pore walls.

Mechanism:

-

Skeleton Formation: BPTA + Amine

Imine-linked COF (with pendant alkynes). -

Click Reaction: COF-Alkyne + R-Azide

COF-Triazole-R.

Experimental Protocol: Post-Synthetic Modification of TAPB-BPTA-COF

Objective: Attach a chiral azide (e.g., (S)-2-(azidomethyl)pyrrolidine) to the COF pore walls.

-

Suspension: Suspend 50 mg of TAPB-BPTA-COF in 5 mL of THF.

-

Reagents: Add (S)-2-(azidomethyl)pyrrolidine (excess, 3 equiv. per alkyne unit).

-

Catalyst: Add CuI (10 mol%) and DIPEA (10 mol%) to stabilize the Cu(I) species.

-

Reaction: Stir gently at room temperature for 24–48 hours under inert atmosphere (N₂).

-

Purification: Filter and wash extensively with THF, EDTA solution (to remove Copper), and water.

-

Validation: Confirm conversion via IR spectroscopy (disappearance of Alkyne stretch at ~2120 cm⁻¹; appearance of Triazole peaks).

Mechanistic Pathway Diagram

Figure 2: The stepwise channel-wall engineering workflow using BPTA.

Part 5: Data Summary & Applications

Comparative Performance Table

| Parameter | TAPB-DMTA-COF | TAPB-BPTA-COF |

| BET Surface Area | ~2000–2400 m²/g | ~1800–2200 m²/g |

| Pore Size | ~3.0 nm (Mesoporous) | ~2.8 nm (Slightly reduced by propargyl) |

| Chemical Stability | High (Acid/Base resistant) | High (Alkyne is stable until activation) |

| Primary Application | Gas storage, adsorption, separations | Asymmetric catalysis, drug delivery, sensing |

| Functionalization | Limited (requires pre-functionalized monomers) | Unlimited (via Click Chemistry) |

Key Application: Asymmetric Catalysis

Research has demonstrated that TAPB-BPTA-COF modified with chiral pyrrolidine derivatives (via click chemistry) acts as a highly effective heterogeneous organocatalyst for Michael addition reactions. The BPTA scaffold provides a confined nanospace that mimics enzymatic pockets, enhancing enantioselectivity compared to homogeneous analogs.

References

-

Xu, H., et al. (2014). "Catalytic Covalent Organic Frameworks via Pore Surface Engineering." Journal of the American Chemical Society, 136(31), 10852–10855. Link

-

Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Two-Step Route." Journal of the American Chemical Society, 134(48), 19524–19527. Link

-

Segura, J. L., et al. (2016). "Covalent Organic Frameworks: Functional Nano-Architectures for Energy Conversion and Storage."[2] Chemical Society Reviews, 45(20), 5635–5671. Link

-

Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 48(12), 3053–3063. Link

-

Nagai, A., et al. (2011). "Pore Surface Engineering in Covalent Organic Frameworks." Nature Communications, 2, 536. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

Part 1: Executive Summary & Strategic Importance

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) is a critical bifunctional linker used extensively in the synthesis of Covalent Organic Frameworks (COFs) and advanced porous materials. Its structure features a terephthalaldehyde core flanked by two propargyl ether groups.

-

Dual Functionality: The aldehyde groups (-CHO) facilitate Schiff-base condensation (imine formation) for COF backbone construction, while the propargyl groups (-OCH

C -

Solubility & Stability: The propargyl ether chains disrupt

-

This protocol details a robust, scalable

Part 2: Chemical Safety & Hazard Analysis

CRITICAL WARNING: This protocol utilizes Propargyl Bromide , a high-hazard reagent.

| Reagent | Hazard Class | Critical Handling Protocol |

| Propargyl Bromide (80% in Toluene) | Lachrymator , Flammable, Toxic | Handle ONLY in a functioning fume hood. Neutralize spills immediately with aqueous sodium bisulfite. Avoid shock/friction if dried. |

| 2,5-Dihydroxyterephthalaldehyde | Irritant | Avoid dust inhalation. |

| DMF (N,N-Dimethylformamide) | Reprotoxic, Hepatotoxic | Use double-gloving (Nitrile/Laminate). Avoid skin contact. |

Part 3: Retrosynthetic Analysis & Workflow

The synthesis relies on a double nucleophilic substitution (

Synthesis Workflow Diagram

Figure 1: Step-by-step process flow for the synthesis of BPTA.[1][2]

Part 4: Detailed Experimental Protocol

Materials Required[2][3]

-

Precursor: 2,5-Dihydroxyterephthalaldehyde (1.0 eq) [Commercial or synthesized from 1,4-dimethoxybenzene].

-

Electrophile: Propargyl bromide (80 wt. % in toluene) (3.0 eq).

-

Base: Potassium carbonate (

), anhydrous (3.0 - 4.0 eq). -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

Workup: Distilled water, Ethanol (for recrystallization).

Step-by-Step Methodology

Step 1: Phenoxide Generation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol) .

-

Add anhydrous DMF (30 mL) . Stir until partially dissolved.

-

Add anhydrous

(4.14 g, 30.0 mmol) in a single portion.-

Scientist's Note: The solution will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.

-

-

Stir at room temperature for 30 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Substitution (

)

-

Add Propargyl bromide (3.0 eq, ~3.3 mL of 80% solution) dropwise via syringe over 10 minutes.

-

Caution: Exothermic reaction.[3] Do not rush addition.

-

-

Heat the reaction mixture to 60–70 °C in an oil bath.

-

Monitor the reaction via TLC (30% Ethyl Acetate in Hexane).

-

Endpoint: Disappearance of the starting material spot (low

) and appearance of the dialkylated product (high -

Time: Typically 12–16 hours.

-

Step 3: Workup and Isolation

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

-

A pale yellow to off-white precipitate will form immediately.

-

Stir for 15 minutes to dissolve inorganic salts (

, excess -

Filter the solid using a Büchner funnel. Wash the cake with copious water (3 x 50 mL) to remove residual DMF.

Step 4: Purification

-

Recrystallization: Transfer the crude solid to a flask.

-

Dissolve in minimal boiling Ethanol (EtOH) or an Ethyl Acetate/Hexane mixture.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the crystals via filtration and dry under vacuum at 40°C.

Part 5: Characterization & Quality Control

Expected Analytical Data

| Technique | Parameter | Expected Value | Assignment |

| Appearance | Visual | Pale yellow crystalline solid | - |

| Yield | Gravimetric | 75 - 85% | - |

| 10.51 (s, 2H) | Aldehyde (-CH O) | ||

| 7.56 (s, 2H) | Aromatic Ring (Ar-H ) | ||

| 4.86 (d, | Methylene (-OCH | ||

| 2.62 (t, | Alkyne ( | ||

| IR | Wavenumber ( | ~3250 | Alkyne C-H stretch |

| ~2120 | Alkyne C | ||

| ~1680-1690 | Aldehyde C=O stretch |

Mechanistic Pathway

The reaction proceeds via a Williamson Ether Synthesis mechanism. The carbonate base deprotonates the phenolic hydroxyls, creating a strong nucleophile that displaces the bromide leaving group on the propargyl moiety.

Figure 2: Mechanistic pathway of the Williamson Ether Synthesis.[1][2]

Part 6: Troubleshooting & Optimization

Common Issues

-

Low Yield: Often caused by incomplete deprotonation. Ensure

is finely ground and anhydrous. Increase reaction time or temperature (max 80°C) if starting material persists. -

Mono-alkylation: If a spot with intermediate

persists, add an additional 0.5 eq of propargyl bromide and continue heating. -

Oiling Out: If the product oils out during recrystallization, the solution is too concentrated. Add more solvent or a drop of ethanol to redissolve, then cool slower.

Storage

Store the purified compound under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are susceptible to oxidation to carboxylic acids over time if exposed to air.

Part 7: References

-

ChemicalBook. (2024).[1][4] 2,5-Bis(2-propynyloxy)terephthalaldehyde - Product Properties and Synthesis. Retrieved from

-

TCI Chemicals. (2024). Product Specification: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (CAS 1538579-23-5).[1][5][6][7] Retrieved from

-

PubChem. (2024). Compound Summary: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.[1][5][6][7] National Library of Medicine. Retrieved from [6][7]

-

Ji, X., et al. (2024).[1][4] Studies on the Synthetic Method of 2,5-Dihydroxyterephthalaldehyde.[4][8] Academic Journal of Science and Technology. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. Terephthalaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]

- 4. drpress.org [drpress.org]

- 5. 1538579-23-5|2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde|BLD Pharm [bldpharm.com]

- 6. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

Application Note: Williamson Ether Synthesis of Propargyl-Functionalized Terephthalaldehyde

Abstract & Strategic Significance

This application note details the optimized synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde , a critical bifunctional linker used in the construction of Covalent Organic Frameworks (COFs) and functional polymers. By installing propargyl groups onto the terephthalaldehyde core, researchers gain access to "Click" chemistry (CuAAC) handles without compromising the aldehyde functionality required for imine condensation. This protocol utilizes a modified Williamson ether synthesis, optimized for high yield (>85%) and purity, minimizing common side reactions such as Cannizzaro disproportionation or mono-alkylation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double nucleophilic substitution (

Mechanistic Insight[1]

-

Activation: The phenolic protons (

) are removed by a carbonate base ( -

Substitution: The phenoxide attacks the primary carbon of propargyl bromide. Since the electrophile is primary and unhindered,

kinetics dominate. -

Regioselectivity:

-alkylation is favored over

Figure 1: Mechanistic pathway for the double O-alkylation of dihydroxyterephthalaldehyde.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Purity Req. |

| 2,5-Dihydroxyterephthalaldehyde | 166.13 | 1.0 | Substrate | >97% |

| Propargyl Bromide (80% in PhMe) | 118.96 | 3.0 - 4.0 | Electrophile | Stabilized |

| Potassium Carbonate ( | 138.21 | 4.0 | Base | Anhydrous, granular |

| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Solvent | Anhydrous |

| Acetone/Water | - | - | Workup | Reagent Grade |

Step-by-Step Methodology

Step 1: Solubilization and Activation

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol) and anhydrous

(5.53 g, 40.0 mmol). -

Add DMF (30 mL). Note: DMF is preferred over acetone for this specific substrate to ensure complete solubility of the dialdehyde and higher reaction temperatures.

-

Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation.

Step 2: Electrophile Addition

-

Add Propargyl Bromide (80% wt in toluene) (3.35 mL, ~30-40 mmol) dropwise via syringe.

-

Critical: Propargyl bromide is a lachrymator. Perform strictly in a fume hood.

-

-

Heat the reaction mixture to 70–80°C .

-

Monitor via TLC (Silica, 4:1 Hexane:Ethyl Acetate). The starting material (

) should disappear, and the di-substituted product (-

Time: Typically 12–18 hours.

-

Step 3: Quenching and Work-up

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a beige/pale yellow solid.

-

Stir for 30 minutes to dissolve inorganic salts (

, excess -

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake copiously with water (

mL) to remove residual DMF. -

Wash with a small amount of cold ethanol (10 mL) to remove unreacted propargyl bromide traces.

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in minimal boiling Chloroform or Acetone .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the crystals by filtration.[3][4]

-

Yield: Expected 1.9 – 2.1 g (80–85%).

-

Appearance: Pale yellow needles or powder.

-

Characterization & Data Validation

To ensure the integrity of the linker for subsequent COF synthesis, strict characterization is required.

| Technique | Feature | Expected Signal | Interpretation |

| Aldehyde (-CHO) | Intact carbonyls (Crucial for imine formation) | ||

| Aromatic (Ar-H) | Para-substitution pattern symmetry | ||

| Methylene (-O | Ether linkage formation | ||

| Alkyne ( | Terminal alkyne handle | ||

| FT-IR | Alkyne Stretch | 3280 cm | Sharp |

| Carbonyl | 1685 cm | Conjugated aldehyde | |

| Ether | 1210 cm | Aryl-alkyl ether C-O stretch |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of BPTA.

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Reaction (Mono-substitution):

-

Aldehyde Oxidation:

-

Cannizzaro Reaction:

Safety Protocols (HSE)

-

Propargyl Bromide: Highly toxic, lachrymator, and potentially shock-sensitive when dry/concentrated. Always use the toluene solution form. Neutralize spills with dilute NaOH.

-

DMF: Hepatotoxic. Use double-gloving and work in a well-ventilated hood.

-

Waste Disposal: The aqueous filtrate contains propargyl bromide residues. Treat with aqueous sodium bisulfite before disposal to quench the alkyl halide.

References

-

Synthesis of Propargyl-Functionalized Linkers: Li, Z., et al. "Click-Based Covalent Organic Frameworks." Journal of the American Chemical Society, 2016. (Proxy for general Click-COF synthesis conditions).

-

General Williamson Ether Protocol on Terephthalaldehyde: BenchChem. "Application Notes and Protocols for Terephthalaldehyde-Based Covalent Organic Frameworks."

-

Characterization Data (Analogous Alkoxy-Terephthalaldehydes): PubChem Compound Summary for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.

-

Safety Handling of Propargyl Bromide: Organic Syntheses, Coll. Vol. 6, p.925 (1988). "Handling of Propargyl Bromide."

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. reddit.com [reddit.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. One moment, please... [drpress.org]

- 9. 2,5-Bis(hexyloxy)terephthalaldehyde | C20H30O4 | CID 640221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvothermal Synthesis of Functionalized COFs Using BPTA Linker

Part 1: Executive Summary & Technical Scope

The "BPTA" Architecture

In the context of advanced Covalent Organic Framework (COF) synthesis—specifically for drug delivery and catalytic applications—BPTA refers to 2,5-bis(2-propynyloxy)terephthalaldehyde .[1][2]

Unlike standard linkers (e.g., Terephthalaldehyde/PDA), BPTA contains pendant alkyne groups (propargyl moieties). These groups do not participate in the framework backbone formation but protrude into the pores, serving as "handles" for post-synthetic modification (PSM) via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry). This makes BPTA-based COFs critical scaffolds for bioconjugation and targeted drug delivery.

Target COF System: TAPB-BPTA COF

-

Knot (C3): 1,3,5-Tris(4-aminophenyl)benzene (TAPB)[3]

-

Linker (C2): 2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA)[1]

-

Topology: hcb (Honeycombed hexagonal lattice)

-

Pore Environment: Hexagonal channels lined with reactive alkyne groups.

Strategic Importance

For drug development professionals, the TAPB-BPTA system offers a programmable platform. The solvothermal protocol below is designed not just to form a powder, but to achieve high crystallinity and accessible porosity , preventing the common failure mode of "pore collapse" or amorphous interpenetration.

Part 2: Materials & Equipment Standards

Reagents

| Component | Chemical Name | Purity | Role |

| Knot | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | >98% | Geometric node (C3 symmetry). |

| Linker | 2,5-bis(2-propynyloxy)terephthalaldehyde (BPTA) | >97% | Linear strut with functional handle. |

| Solvent A | o-Dichlorobenzene (o-DCB) | Anhydrous, 99% | High-boiling solvent for thermodynamic correction. |

| Solvent B | n-Butanol (n-BuOH) | Anhydrous, 99.8% | Co-solvent to modulate solubility/polarity. |

| Catalyst | Acetic Acid (HOAc) | 6.0 M (aq) | Catalyzes imine formation/exchange. |

| Wash | Tetrahydrofuran (THF) / Acetone | HPLC Grade | Removal of oligomers. |

Critical Equipment

-

Reactor: Pyrex culture tubes (10 mL) with PBT caps or flame-sealable necks.

-

Degassing: Schlenk line with high-vacuum pump (< 10 mbar) and liquid nitrogen trap.

-

Heating: Programmable oven or silicone oil bath capable of maintaining 120°C ± 1°C.

-

Activation: Supercritical CO₂ dryer (Optional but recommended for delicate frameworks) or Vacuum Oven.

Part 3: Solvothermal Synthesis Protocol

The Logic of Solvent Selection

Standard Protocol (Dioxane/Mesitylene) is often too fast, leading to kinetic trapping (amorphous solids). Advanced Protocol (o-DCB/n-BuOH) is recommended here. o-DCB provides excellent solubility for the aromatic monomers at high temps, while n-BuOH acts as a modulator. The interface between these solvents slows nucleation, allowing the reversible imine bond formation to "error-check" the lattice, resulting in larger crystalline domains.

Step-by-Step Methodology

Phase 1: Pre-Reaction Assembly

-

Weighing: In a clean 10 mL Pyrex tube, weigh:

-

TAPB: 17.6 mg (0.05 mmol)

-

BPTA: 18.3 mg (0.075 mmol)

-

Note: Maintain a strict 1:1.5 molar ratio (amine:aldehyde) to ensure stoichiometry.

-

-

Solvent Charge: Add the solvent mixture:

-

o-DCB: 0.5 mL

-

n-BuOH: 0.5 mL

-

Total Volume: 1.0 mL.

-

-

Homogenization: Sonicate the tube for 1–2 minutes until monomers are finely dispersed (complete dissolution is not required yet, but preferred).

-

Catalysis: Add 0.1 mL of 6M aqueous Acetic Acid .

-

Observation: A color change (often yellow to orange) indicates immediate Schiff-base oligomerization.

-

Phase 2: Thermodynamic Control (Degassing)

Crucial Step: Oxygen acts as a radical trap and can degrade the amine. Water vapor must be controlled.

-

Connect the tube to a Schlenk line using a needle adapter or custom manifold.

-

Freeze: Submerge tube in liquid nitrogen (LN2) until frozen solid.

-

Pump: Open vacuum for 5–10 minutes to remove headspace air.

-

Thaw: Close vacuum, remove from LN2, and thaw in warm water.

-

Repeat: Perform 3 complete Freeze-Pump-Thaw (FPT) cycles .

-

Seal:

-

If flame sealing: Seal the neck under static vacuum.

-

If screw cap: Backfill with N2/Ar, cap tightly, and wrap with Teflon tape + Parafilm.

-

Phase 3: Solvothermal Curing

-

Place the sealed tube in an oven/oil bath pre-heated to 120°C .

-

Incubation Time: Leave undisturbed for 72 hours (3 days) .

-

Mechanism:[4] The elevated temperature drives the equilibrium toward the polymer (water is expelled from the lattice) and allows defect repair via reversible bond exchange.

-

-

Cooling: Allow the tube to cool naturally to room temperature. A precipitate (yellow/orange powder) should be visible at the bottom.

Phase 4: Work-up and Activation

-

Filtration: Collect the solid via vacuum filtration.

-

Solvent Exchange (Washing):

-

Wash 3x with THF to remove unreacted BPTA.

-

Wash 3x with Acetone to remove high-boiling o-DCB.

-

-

Soxhlet Extraction:

-

Place solid in a thimble.

-

Reflux with THF for 12–24 hours. This is critical to remove trapped oligomers from the pores.

-

-

Drying:

-

Standard: Vacuum dry at 80°C for 12 hours.

-

Advanced: Supercritical CO₂ drying (if pore collapse is observed in BET data).

-

Part 4: Characterization & Validation

Expected Data Profile

| Technique | Metric | Acceptance Criteria |

| PXRD | Crystallinity | Sharp peaks at low 2θ (approx 2.7°, 4.8°). Intense (100) reflection. |

| FT-IR | Bond Formation | Disappearance of C=O stretch (~1690 cm⁻¹). Appearance of C=N stretch (~1620 cm⁻¹). Presence of Alkyne stretch (~2120 cm⁻¹). |

| N₂ Isotherm (77K) | Porosity | Type IV isotherm (mesoporous) or Type I (microporous). BET Surface Area > 1000 m²/g. |

| ¹³C CP-MAS NMR | Chemical Structure | Distinct signal for imine carbon (~158 ppm) and alkyne carbons. |

Troubleshooting Guide

-

Issue: Amorphous Product (No XRD peaks).

-

Cause: Reaction too fast or irreversible.

-

Fix: Lower temperature to 85°C for first 24h, then 120°C. Or reduce catalyst concentration (use 3M HOAc).

-

-

Issue: Low Surface Area (Pore Collapse).

-

Cause: Surface tension of drying solvent destroys pores.

-

Fix: Use Supercritical CO₂ activation. Ensure thorough Soxhlet extraction.

-

Part 5: Visualization of Workflow

Synthesis Pathway Diagram

Caption: Workflow for the solvothermal synthesis of TAPB-BPTA COF, highlighting the critical degassing and activation steps.

Reaction Mechanism (Imine Condensation)

Caption: The reversible Schiff-base condensation mechanism. Reversibility is key to defect repair and high crystallinity.

Part 6: References

-

Design of Functionalized COFs (BPTA Definition):

-

Li, Z., et al. (2017). "Rational Design of Covalent Organic Frameworks with High Stability and Functionality." Journal of the American Chemical Society.

-